molecular formula C6H9N3O3 B1267398 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 58046-50-7

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1267398
M. Wt: 171.15 g/mol
InChI Key: MNYCPVYUUASZQS-UHFFFAOYSA-N
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Patent
US06452019B1

Procedure details

Example 4 of U.S. Pat. No. 2,989,537 describes the preparation of 5-amino-4-ethoxycarbonyl-1-(2′-hydroxyethyl)-pyrazole by reacting ethyl(ethoxymethylene)-cyanoacetate with 2-hydroxyethylhydrazine in ethanol and distilling the product under vacuum at high temperature. The isolated solid product then is hydrolyzed by heating with 2N aqueous sodium hydroxide solution followed by acidification with 6N hydrochloric acid to give 5-amino-4-carboxy-1-(2′-hydroxyethyl)-pyrazole. This hydrolysis procedure in water leaves some undissolved material that must be removed by filtration. The carboxy intermediate is, heated at 160-170° C. to complete the decarboxylation and the 5-amino-1-(2′-hydroxyethyl)-pyrazole is purified by distillation under vacuum at high temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][OH:9])[N:5]=[CH:4][C:3]=1[C:10]([O:12]CC)=[O:11].C(OC(=O)C(=COCC)C#N)C.OCCNN>C(O)C>[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][OH:9])[N:5]=[CH:4][C:3]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1CCO)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C#N)=COCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilling the product under vacuum at high temperature
TEMPERATURE
Type
TEMPERATURE
Details
by heating with 2N aqueous sodium hydroxide solution

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1CCO)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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